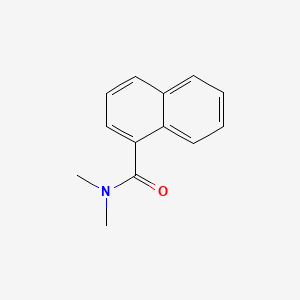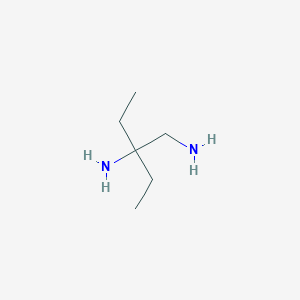
3-(Aminomethyl)pentan-3-amine
Descripción general
Descripción
3-(Aminomethyl)pentan-3-amine is a chemical compound that is of interest for producing soluble imides and imines . It is a colorless liquid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H16N2 . The InChI code for this compound is 1S/C6H16N2/c1-3-6(8,4-2)5-7/h3-5,7-8H2,1-2H3 .Chemical Reactions Analysis
Amines, including this compound, can act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . Amines can also react with acids to form salts soluble in water .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 116.21 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis of Bicyclo[1.1.1]pentan-1-amines
Bicyclo[1.1.1]pentanes are valuable bioisosteres used in drug design, effectively mimicking the properties of aromatic rings and alkynes. The aminoalkylation of [1.1.1]propellane, involving sequential addition of magnesium amides and alkyl electrophiles, represents a novel method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines. This methodology allows for the efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, offering a streamlined approach to constructing important building blocks for medicinal chemistry (Hughes et al., 2019).
Non-Aqueous Synthesis of Water Soluble Amino Derivatives
The development of a nonaqueous process to synthesize 3-amino-pentan-1,5-diol from dimethyl acetone-1,3-dicarboxylate has been reported. This process employs a telescoped sequence of reductive amination and other steps, achieving an overall yield of 89% and high purity. The technique's efficiency highlights the potential of 3-(Aminomethyl)pentan-3-amine derivatives in various applications, including those requiring water solubility for bioactivity or material processing (Rawalpally et al., 2009).
Catalytic Dehydration of Amino Alcohols
The catalytic dehydration of 5-amino-1-pentanol over rare earth oxides (REOs) to produce 4-penten-1-amine demonstrates the catalytic prowess of REOs in facilitating transformations relevant to the production of unsaturated amines. This reaction showcases the application of this compound derivatives in synthesizing compounds with potential industrial and pharmaceutical relevance (Ohta et al., 2016).
Radical Carboamination of [1.1.1]Propellane
An innovative method involving radical multicomponent carboamination of [1.1.1]propellane has been developed to synthesize multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives, including 3-substituted BCP-amines. This process, marked by mild conditions and gram-scale synthetic capability, expands the toolbox for accessing multifunctionalized BCP derivatives, which are of interest for their bioisosteric properties and potential in drug discovery (Kanazawa et al., 2017).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H227, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate rinsing with water is recommended .
Mecanismo De Acción
Target of Action
This compound is a primary aliphatic amine , and such compounds are generally known to interact with various biological targets, including enzymes and receptors.
Mode of Action
The exact mode of action of 3-(Aminomethyl)pentan-3-amine is not well-documented. As a primary aliphatic amine, it may interact with its targets through mechanisms common to amines, such as forming hydrogen bonds or ionic interactions. The compound’s interaction with its targets could lead to changes in the target’s function, which could have downstream effects on cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the available literature. As a primary aliphatic amine, it could potentially be involved in various biochemical reactions, such as transamination or decarboxylation. The exact pathways and their downstream effects would depend on the compound’s specific targets .
Pharmacokinetics
As a small, polar molecule, it is expected to have good solubility in water . This could potentially influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Given its chemical structure, it could potentially participate in various biochemical reactions and influence cellular processes. The specific effects would depend on the compound’s targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the compound’s stability and its interactions with targets . Additionally, the presence of other molecules could influence its action, either by competing for the same targets or by modifying the targets or the compound itself.
Propiedades
IUPAC Name |
2-ethylbutane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-3-6(8,4-2)5-7/h3-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZPXKGMHIJPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


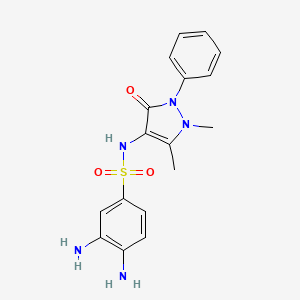



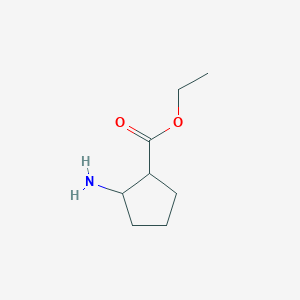
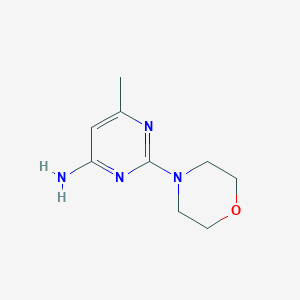
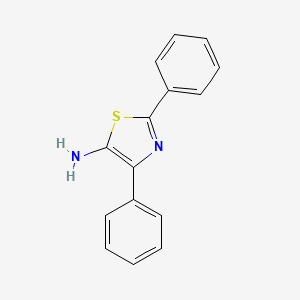
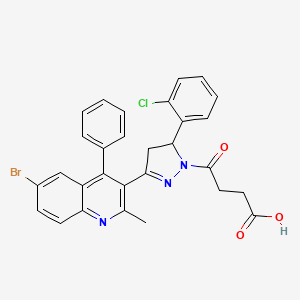
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3263880.png)

![tert-Butyl 6-methyl-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B3263891.png)

